Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

Catalog No.
S909399
CAS No.
53902-76-4
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

CAS Number

53902-76-4

Product Name

Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-10-2-1-8-4-6(5)10/h1-4H,(H,11,12)

InChI Key

KDZOHLVVUNZUQC-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=N1

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=N1

Medicinal Chemistry:

Pyrazolo[1,5-a]pyrimidines have been explored for their diverse biological activities, including acting as selective protein inhibitors . This scaffold has shown promise in developing drugs for cancer , psychiatric disorders , and other diseases . Given the structural similarity, Pyrazolo[1,5-A]pyrazine-3-carboxylic acid could be investigated for similar properties.

Pyrazolo[1,5-A]pyrazine-3-carboxylic acid is an organic compound characterized by its unique structure that consists of two fused pyrazole rings and a carboxylic acid functional group. The molecular formula for this compound is C7H5N3O2C_7H_5N_3O_2, and it has a molecular weight of approximately 153.13 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of the carboxylic acid, which enhances its reactivity and solubility in various solvents, making it a candidate for drug development and other biological applications .

The chemical reactivity of pyrazolo[1,5-A]pyrazine-3-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Decarboxylation: The carboxylic acid group can undergo decarboxylation under certain conditions, leading to the formation of pyrazolo[1,5-A]pyrazine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance the compound's lipophilicity and bioavailability.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole rings can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify biological activity.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties.

Research indicates that pyrazolo[1,5-A]pyrazine-3-carboxylic acid and its derivatives exhibit diverse biological activities. These include:

  • Antimicrobial Activity: Some derivatives have shown promising results against various bacterial strains.
  • Antitumor Activity: Preliminary studies suggest potential efficacy against cancer cell lines, although further investigation is needed to confirm these effects.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways, making it a target for therapeutic development.

The specific biological activities of this compound are still under investigation, but it holds promise as a lead compound for drug development .

The synthesis of pyrazolo[1,5-A]pyrazine-3-carboxylic acid typically involves multi-step processes. Common methods include:

  • Cyclocondensation Reactions: This method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or other suitable precursors to form the pyrazole core.
  • Functional Group Modifications: Following the formation of the pyrazole structure, further modifications such as carboxylation can be performed to introduce the carboxylic acid group.
  • Post-Synthetic Modifications: Additional steps may involve substituting the nitrogen atoms or modifying the carboxylic acid group to enhance solubility and biological activity.

These synthetic strategies allow for structural diversity and optimization of biological properties .

Pyrazolo[1,5-A]pyrazine-3-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly in treating infectious diseases and cancer.
  • Chemical Biology: The compound can serve as a probe in biochemical studies to understand enzyme mechanisms and interactions.
  • Material Science: Due to its chemical properties, it may find applications in developing new materials with specific electronic or optical characteristics .

Interaction studies involving pyrazolo[1,5-A]pyrazine-3-carboxylic acid focus on its binding affinity with biological targets. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding interactions.
  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors at the molecular level.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound, guiding its development as a therapeutic agent .

Several compounds share structural similarities with pyrazolo[1,5-A]pyrazine-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine623565-69-50.90Lacks carboxylic acid functionality
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride1609395-89-20.88Contains two hydrochloride groups
2-methyl-4H-pyrazolo[1,5-a]pyridine1209273-29-90.87Substituted pyridine instead of pyrazole
4-methylpyrazolo[1,5-a]pyrimidine165894-07-50.85Features a pyrimidine ring

These compounds differ primarily in their functional groups and ring structures while maintaining core pyrazole characteristics. This diversity allows for tailored biological activities and therapeutic applications .

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid represents a heterocyclic organic compound characterized by its unique fused ring architecture and functional group positioning [1] [2]. This compound belongs to the broader family of pyrazolo-fused heterocycles, which have gained significant attention in chemical research due to their structural complexity and potential applications in various scientific fields [3] [4].

Table 1: Basic Molecular Properties of Pyrazolo[1,5-a]pyrazine-3-carboxylic acid

PropertyValue
Molecular FormulaC₇H₅N₃O₂
Molecular Weight (g/mol)163.13
CAS Number53902-76-4
MDL NumberMFCD11865260
SMILES CodeO=C(C1=C2C=NC=CN2N=C1)O
InChI KeyKDZOHLVVUNZUQC-UHFFFAOYSA-N
Physical State at Room TemperatureSolid
ColorWhite to off-white

Molecular Architecture and Conformational Analysis

The molecular architecture of pyrazolo[1,5-a]pyrazine-3-carboxylic acid consists of a bicyclic fused ring system combining pyrazole and pyrazine moieties [1] [2]. The compound exhibits a planar, rigid structure characteristic of fused heterocyclic systems, which contributes to its stability and unique chemical properties [3] [5]. The pyrazolo[1,5-a]pyrazine core contains three nitrogen atoms strategically positioned within the fused ring framework, creating a highly conjugated π-electron system [2] [6].

The conformational analysis reveals that the compound maintains a relatively fixed geometry due to the constraints imposed by the fused ring system [4] [5]. The carboxylic acid functional group at the 3-position adopts a coplanar arrangement with the heterocyclic core, facilitating optimal conjugation between the carboxyl group and the aromatic system [2] [4]. This structural arrangement influences the compound's electronic properties and reactivity patterns.

Computational studies on related pyrazolo-fused systems indicate that the molecular geometry is characterized by specific bond lengths and angles that reflect the aromaticity of both ring components [3] [4]. The pyrazole ring within the fused system exhibits typical aromatic character with delocalized electron density, while the pyrazine portion contributes additional nitrogen-containing sites for potential interactions [2] [5].

Table 2: Structural Characteristics and Comparative Analysis

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberAromatic Rings
Pyrazolo[1,5-a]pyrazine-3-carboxylic acidC₇H₅N₃O₂163.1353902-76-42
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acidC₇H₅N₃O₂163.1325940-35-62
Pyrazolo[1,5-a]pyridine-3-carboxylic acidC₈H₆N₂O₂162.1516205-46-22

Functional Group Interactions and Reactivity

The functional group interactions in pyrazolo[1,5-a]pyrazine-3-carboxylic acid are dominated by the carboxylic acid moiety and the multiple nitrogen atoms within the heterocyclic framework [1] [2]. The carboxylic acid group at the 3-position exhibits typical acidic properties, capable of participating in hydrogen bonding and proton transfer reactions [2] [4]. The presence of three nitrogen atoms within the molecular structure creates multiple sites for potential coordination and hydrogen bonding interactions [3] [4].

The reactivity profile of this compound is influenced by the electron-deficient nature of the pyrazine ring and the electron-rich character of the pyrazole component [2] [3]. The carboxylic acid functionality can undergo standard carboxyl group reactions, including esterification, amide formation, and salt formation with appropriate bases [1] [2]. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors and potentially participate in coordination chemistry applications [4] [5].

Studies on related pyrazolo-fused systems demonstrate that the electronic properties are significantly influenced by the positioning of functional groups and the nature of substituents [3] [4]. The 3-position carboxylic acid group in pyrazolo[1,5-a]pyrazine-3-carboxylic acid is strategically located to maximize conjugation with the aromatic system while maintaining accessibility for chemical transformations [2] [4].

The compound's reactivity is further enhanced by the presence of multiple heteroatoms, which can participate in various intermolecular interactions [3] [5]. The pyrazine nitrogen atoms can engage in hydrogen bonding as acceptors, while the carboxylic acid group can function as both hydrogen bond donor and acceptor [2] [4].

Table 3: Functional Group Analysis and Bonding Characteristics

PropertyValue
Rotatable Bonds1
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Aromatic Rings2
Heteroatoms5

Solubility, Stability, and Environmental Behavior

The solubility characteristics of pyrazolo[1,5-a]pyrazine-3-carboxylic acid are primarily governed by the presence of the carboxylic acid functional group and the polar nature of the heterocyclic system [1] [2]. The compound demonstrates solubility in polar solvents, reflecting its ability to engage in hydrogen bonding interactions due to the carboxylic acid group [2] [4]. This solubility profile is consistent with other carboxylic acid-containing heterocycles and facilitates its handling in aqueous and polar organic media [1] [2].

The stability profile of pyrazolo[1,5-a]pyrazine-3-carboxylic acid is influenced by the robust nature of the fused ring system and the stability of the carboxylic acid functionality under normal conditions [2] [7]. The compound requires storage under controlled conditions, typically at temperatures between 2-8°C in sealed, dry environments to maintain its chemical integrity [1] [7]. The fused heterocyclic framework provides inherent stability against decomposition under ambient conditions [2] [3].

Environmental behavior studies on related heterocyclic compounds suggest that the compound's fate in environmental systems would be influenced by factors such as pH, temperature, and the presence of other chemical species [2] [3]. The carboxylic acid group may undergo ionization depending on the pH of the surrounding medium, potentially affecting its mobility and interactions in environmental matrices [2] [4].

The compound's stability under various environmental conditions appears to be adequate for research and synthetic applications, though specific degradation pathways and environmental persistence data require further investigation [2] [7]. The presence of multiple nitrogen atoms and the carboxylic acid functionality may influence its biodegradation potential and environmental transformation processes [3] [4].

Table 4: Physicochemical Properties and Handling Characteristics

PropertyValue
Storage Temperature (°C)2-8
Density (g/cm³)Not reported
Melting Point (°C)Not reported
Boiling Point (°C)Not available
Solubility in Polar SolventsSoluble
Physical StateSolid

XLogP3

-0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Dates

Last modified: 08-16-2023

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